Cerulenin

Descripción general

Descripción

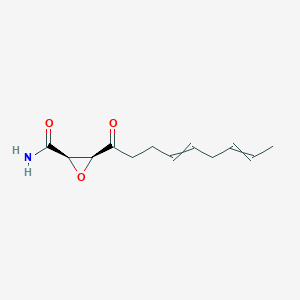

La cerulenina es un antibiótico antifúngico de origen natural que inhibe la biosíntesis de ácidos grasos y esteroides. Fue el primer antibiótico natural conocido por inhibir la síntesis de lípidos . La cerulenina se aísla del hongo Cephalosporium caerulens y tiene una fórmula química de C12H17NO3

Métodos De Preparación

La cerulenina se aísla típicamente del hongo Cephalosporium caerulens. Las rutas sintéticas para la cerulenina implican el uso de varios solventes orgánicos como acetona, etanol, benceno, cloroformo y acetato de etilo . El compuesto es soluble en estos solventes, pero no en éter de petróleo. Los métodos de producción industrial se enfocan en optimizar el rendimiento y la pureza de la cerulenina a través de procesos de fermentación controlados y subsecuentes pasos de extracción y purificación .

Análisis De Reacciones Químicas

La cerulenina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La cerulenina puede ser oxidada bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la cerulenina, alterando su actividad biológica.

Sustitución: La cerulenina puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos químicos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Cancer Research and Therapy

Cerulenin has been extensively studied for its potential in cancer treatment, particularly due to its ability to inhibit fatty acid synthesis, which is crucial for cancer cell proliferation.

- Inhibition of Cancer Cell Growth : this compound has demonstrated cytotoxic effects on various cancer cell lines. For instance, a study showed that this compound effectively inhibited the proliferation of human colorectal cancer cells (HCT116) in vitro and in vivo. The compound was found to enhance the cytotoxicity of oxaliplatin, a platinum-based chemotherapy drug, allowing for reduced dosages while maintaining efficacy .

- Mechanism of Action : The mechanism involves this compound inducing apoptosis and causing cell cycle arrest by disrupting lipid metabolism within cancer cells. This effect was particularly noted in studies involving liver cancer stem cells, where this compound hindered the growth and characteristics of these cells by targeting fatty acid metabolism pathways .

Biochemical Studies

This compound's role as a biochemical probe has opened avenues for studying enzyme activity and metabolic pathways.

- Fatty Acid Synthase Inhibition : By inhibiting fatty acid synthase, this compound serves as a valuable tool for dissecting lipid biosynthesis pathways. Its application has been demonstrated in studies aimed at understanding the role of fatty acids in various biological processes .

- Protein Crosslinking : Recent advancements have adapted this compound for use in protein crosslinking techniques. This adaptation allows researchers to label and study fatty-acid synthases and polyketide synthases more effectively, providing insights into their structures and functions .

Microbial Applications

This compound has also found applications in microbiology, particularly in the discovery of new antimicrobial agents.

- Antimicrobial Properties : As a compound that inhibits fatty acid synthesis, this compound has been shown to possess antimicrobial activity against various bacterial strains. It disrupts the membrane integrity of bacteria by interfering with their lipid biosynthesis, making it a candidate for developing new antibiotics .

- Source of Bioactive Compounds : this compound is often studied alongside other microbial metabolites for its potential to lead to the discovery of novel compounds with therapeutic properties. Its synergistic effects with other natural products have been explored to enhance antimicrobial efficacy against resistant strains .

Case Studies and Research Findings

Mecanismo De Acción

La cerulenina ejerce sus efectos al unirse irreversiblemente a la sintasa de ácidos grasos, específicamente al dirigirse a la b-cetoacil-acil portadora de proteína sintasa (enzimas de condensación FabH, FabB y FabF) . Esta inhibición conduce a la citotoxicidad y la apoptosis en líneas celulares de cáncer humano, mediada por la acumulación de malonil-coenzima A en células con una vía FAS regulada positivamente . Además, la cerulenina inhibe la actividad de la HMG-CoA sintasa, afectando la síntesis de esteroles .

Comparación Con Compuestos Similares

La cerulenina es única en su capacidad de inhibir la biosíntesis de ácidos grasos y esteroles. Compuestos similares incluyen:

C75: Otro inhibidor de la sintasa de ácidos grasos con propiedades anticancerígenas similares.

Orlistat: Un inhibidor de la lipasa que también afecta el metabolismo de los ácidos grasos.

Triclosán: Un agente antibacteriano y antifúngico que inhibe la síntesis de ácidos grasos.

En comparación con estos compuestos, la doble inhibición de la cerulenina de la biosíntesis de ácidos grasos y esteroles la convierte en una herramienta valiosa para estudiar el metabolismo de los lípidos y desarrollar nuevos agentes terapéuticos .

Actividad Biológica

Cerulenin is a potent fungal metabolite primarily recognized for its ability to inhibit fatty acid synthase (FAS) in both prokaryotic and eukaryotic cells. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and effects on lipid biosynthesis. Below, we delve into the various aspects of this compound's biological activity, supported by research findings and data tables.

This compound acts as a specific inhibitor of FAS, disrupting the synthesis of fatty acids, which are essential for various cellular functions. The inhibition of fatty acid synthesis can lead to significant changes in lipid composition and cellular metabolism.

- Fatty Acid Synthase Inhibition : this compound binds to the ketoacyl synthase domain of FAS, preventing the elongation of fatty acid chains. This action is crucial for its antimicrobial properties, particularly against mycobacterial species.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a variety of bacterial species, particularly mycobacteria. Studies have shown that it effectively inhibits the growth of both tuberculous and non-tuberculous mycobacteria.

Table 1: Antimycobacterial Activity of this compound

| Mycobacterial Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis (H37Rv) | 1.5 mg/L |

| Mycobacterium bovis BCG | 12.5 mg/L |

| Mycobacterium smegmatis | 1.5 mg/L |

| Mycobacterium avium-intracellulare complex (MAC) | 1.5 mg/L |

| Mycobacterium kansasii | 12.5 mg/L |

This compound's MIC values indicate its effectiveness against multi-drug resistant strains of M. tuberculosis, suggesting its potential as an alternative therapeutic agent in treating tuberculosis .

Effects on Lipid Biosynthesis

Research has demonstrated that this compound significantly alters lipid biosynthesis pathways in mycobacteria. The compound affects both polar and non-polar lipid classes, leading to qualitative and quantitative changes in lipid profiles.

Table 2: Effects of this compound on Lipid Classes

| Lipid Class | Effect in M. smegmatis | Effect in BCG | Effect in MAC |

|---|---|---|---|

| Phospholipids | Increased | Decreased | Increased |

| Mycolic Acids | Increased | Decreased | Increased |

| Triglycerides | Decreased | Decreased | Decreased |

| Glycopeptidolipids | 69% inhibition | 23% inhibition | 18% inhibition |

The data suggests that this compound primarily inhibits the synthesis of intermediate and long-chain fatty acids while having variable effects on different lipid classes across species .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been studied for its potential anticancer activity. It has shown efficacy against cancer cells overexpressing the ErbB2 receptor, which is commonly associated with aggressive breast cancer phenotypes.

Case Study: this compound in Breast Cancer Treatment

A study demonstrated that this compound effectively suppressed the proliferation of ErbB2-overexpressing breast cancer cells by inhibiting FAS activity, leading to reduced lipid synthesis necessary for cancer cell growth . This highlights this compound's dual role as both an antimicrobial and an anticancer agent.

Propiedades

IUPAC Name |

(2R,3S)-3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEZIHKRYBHEFX-NQQPLRFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=CCCC(=O)C1C(O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C/C=C/CCC(=O)[C@@H]1[C@@H](O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040995 | |

| Record name | Cerulenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Cerulenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Irreversibly binds to fatty acid synthase, specifically b-ketoacyl-acyl carrier protein synthase (FabH, FabB and FabF condensation enzymes). A number of tumor cells and cell lines have been observed to have highly upregulated expression and activity of fatty acid synthase (FAS). Inhibition of FAS by cerulenin leads to cytotoxicity and apoptosis in human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FAS pathway. | |

| Record name | Cerulenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17397-89-6 | |

| Record name | (+)-Cerulenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17397-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerulenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017397896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerulenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cerulenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-[2α,3α(4E,7E)]]-3-(1-oxonona-4,7-dienyl)oxirane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERULENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF286Y830Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.